molecular formula C15H18N2O4 B5768520 6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one

6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B5768520
M. Wt: 290.31 g/mol
InChI Key: OJRVKDSPFDLVLY-UHFFFAOYSA-N
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Description

6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzoxazinone derivatives, which have shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and microbial infections. It may also modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to possess antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its potential therapeutic applications. It has been extensively studied and has shown promising results in various scientific research applications. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.

Future Directions

There are several future directions for the scientific research of 6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one. One potential direction is to further investigate its potential use in the treatment of neurological disorders. Another potential direction is to explore its potential use in combination therapy with other anti-inflammatory, anti-tumor, or antimicrobial agents. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for wider accessibility.

Synthesis Methods

The synthesis of 6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-morpholin-4-yl-2-oxoethylamine with 6-methyl-2-hydroxybenzoxazole in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The purity of the compound can be improved by recrystallization or chromatographic techniques.

Scientific Research Applications

6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-11-2-3-13-12(8-11)17(15(19)10-21-13)9-14(18)16-4-6-20-7-5-16/h2-3,8H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRVKDSPFDLVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Methyl-4-(2-morpholin-4-yl-2-oxo-ethyl)-4H-benzo[1,4]oxazin-3-one

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